molecular formula C14H20O B8753476 1-Ethyl-1,3,3-trimethylindan-5-ol CAS No. 53718-30-2

1-Ethyl-1,3,3-trimethylindan-5-ol

Cat. No.: B8753476
CAS No.: 53718-30-2
M. Wt: 204.31 g/mol
InChI Key: ZWXLWYJXJMJPSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-1,3,3-trimethylindan-5-ol is a substituted indan derivative featuring a hydroxyl group at the 5-position, an ethyl group at the 1-position, and methyl groups at the 1- and 3-positions.

Properties

CAS No.

53718-30-2

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

1-ethyl-1,3,3-trimethyl-2H-inden-5-ol

InChI

InChI=1S/C14H20O/c1-5-14(4)9-13(2,3)12-8-10(15)6-7-11(12)14/h6-8,15H,5,9H2,1-4H3

InChI Key

ZWXLWYJXJMJPSB-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(C2=C1C=CC(=C2)O)(C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-Ethyl-1,3,3-trimethylindan-5-ol with key analogs identified in the evidence:

Compound Name Molecular Formula Molecular Weight Substituents Key Features/Data Reference
This compound C₁₃H₁₈O 190.28 1-Ethyl, 1,3,3-trimethyl, 5-OH Rigid indan core; moderate lipophilicity (predicted)
3-(4-Hydroxyphenyl)-1,1,3-trimethylindan-5-ol C₁₈H₂₀O₂ 268.35 1,1,3-Trimethyl, 4-hydroxyphenyl, 5-OH Enhanced aromaticity; potential antioxidant activity due to phenolic group
4,6-Dicyclopentyl-1,1,3,3-tetramethylindan-5-ol C₂₃H₃₄O 326.50 4,6-Dicyclopentyl, 1,1,3,3-tetramethyl, 5-OH High molecular weight; bulky substituents may limit solubility
3,3-Dimethylindan-5-ol C₁₁H₁₄O 162.23 3,3-Dimethyl, 5-OH Simpler structure; lower steric hindrance
Key Observations:
  • Steric Effects : Bulky substituents (e.g., cyclopentyl groups in 4,6-dicyclopentylindan-5-ol) reduce solubility but may improve target specificity .

Gaps in Current Knowledge

  • No direct studies on this compound’s synthesis, toxicity, or applications were found in the evidence.
  • Limited data on indan derivatives’ pharmacokinetics and metabolism.

Proposed Research Avenues

  • Synthetic Optimization : Modify substituent positions (e.g., introducing halogens or electron-withdrawing groups) to enhance bioactivity, as seen in DCEBIO (a benzimidazolone derivative) .
  • Biological Screening : Test the compound for anti-inflammatory, antioxidant, or ion channel-modulating activity, leveraging structural parallels to β-carbolines and benzimidazolones .
  • Computational Modeling : Predict logP, solubility, and binding affinity using QSAR (Quantitative Structure-Activity Relationship) models.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.